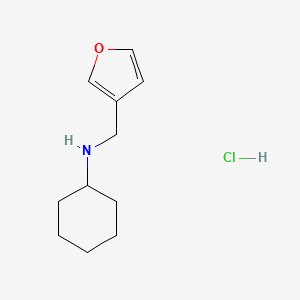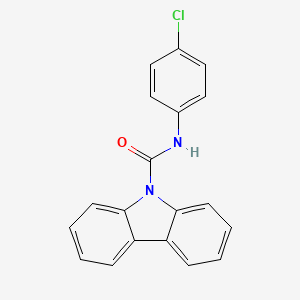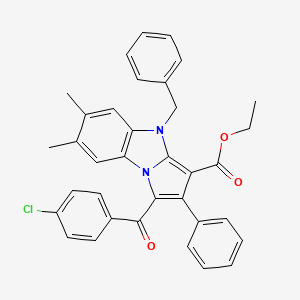
N-(5-chloro-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Chloro-2-(2,4-dichlorophenoxy)-2’-methylacetanilide is an organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a chlorinated phenoxy group and a methylacetanilide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Chloro-2-(2,4-dichlorophenoxy)-2’-methylacetanilide typically involves the reaction of 2,4-dichlorophenol with 5-chloro-2-methylacetanilide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of 5’-Chloro-2-(2,4-dichlorophenoxy)-2’-methylacetanilide is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring of reaction parameters, such as temperature, pressure, and pH, to ensure consistent product quality. The final product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5’-Chloro-2-(2,4-dichlorophenoxy)-2’-methylacetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
5’-Chloro-2-(2,4-dichlorophenoxy)-2’-methylacetanilide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds with therapeutic effects.
Industry: Utilized in the formulation of pesticides, herbicides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 5’-Chloro-2-(2,4-dichlorophenoxy)-2’-methylacetanilide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition or activation of certain biochemical pathways. The compound’s chlorinated phenoxy group is believed to play a crucial role in its biological activity by binding to target sites and disrupting normal cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.
Triclosan: An antimicrobial agent with a chlorinated phenoxy group.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with a similar structure but with an additional chlorine atom.
Uniqueness
5’-Chloro-2-(2,4-dichlorophenoxy)-2’-methylacetanilide is unique due to its specific combination of a chlorinated phenoxy group and a methylacetanilide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C15H12Cl3NO2 |
|---|---|
Peso molecular |
344.6 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C15H12Cl3NO2/c1-9-2-3-11(17)7-13(9)19-15(20)8-21-14-5-4-10(16)6-12(14)18/h2-7H,8H2,1H3,(H,19,20) |
Clave InChI |
KQADVIQGVFJKNB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Oxatetracyclo[5.4.2.02,6.08,11]tridec-12-ene-3,5,9-trione](/img/structure/B11949120.png)

![methyl 4-[(E)-({4-[(4-chlorobenzyl)oxy]benzoyl}hydrazono)methyl]benzoate](/img/structure/B11949132.png)

![Ethyl 3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propanoate](/img/structure/B11949144.png)






![2-[(4-Bromo-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11949174.png)


